An In-Depth Technical Guide to 4-fluoro-1H-indol-3-amine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-fluoro-1H-indol-3-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-fluoro-1H-indol-3-amine, a fluorinated indole derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on closely related analogues to offer a robust predictive profile.
Core Molecular Attributes
4-fluoro-1H-indol-3-amine is a heterocyclic aromatic compound. The incorporation of a fluorine atom at the 4-position of the indole ring is a key structural feature, intended to modulate the molecule's physicochemical and pharmacological properties.
Molecular Formula and Weight
The fundamental molecular details of 4-fluoro-1H-indol-3-amine are summarized in the table below. The molecular formula is C₈H₇FN₂. The molecular weight is approximately 150.15 g/mol . The hydrochloride salt of this compound has a reported CAS number of 2229139-06-2, with a molecular formula of C₈H₈ClFN₂ and a molecular weight of 186.61.
| Property | Value |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| CAS Number (HCl Salt) | 2229139-06-2 |
Synthetic Pathways: A Proposed Strategy
A proposed two-step synthesis starting from the commercially available 4-fluoroindole is outlined below. This approach leverages a nitration reaction at the electron-rich C3 position, followed by a standard reduction of the nitro group to the desired primary amine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-fluoro-1H-indol-3-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-fluoro-3-nitro-1H-indole
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Reagents and Materials: 4-fluoroindole, Acetic Anhydride (Ac₂O), Nitric Acid (HNO₃), Ethyl Acetate, Sodium Bicarbonate solution, Magnesium Sulfate.
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Procedure:
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Dissolve 4-fluoroindole in acetic anhydride and cool the mixture to 0°C in an ice bath.
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Slowly add a solution of nitric acid in acetic anhydride dropwise to the cooled mixture, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the solvent under reduced pressure to obtain crude 4-fluoro-3-nitro-1H-indole, which can be purified by column chromatography.
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Step 2: Synthesis of 4-fluoro-1H-indol-3-amine
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Reagents and Materials: 4-fluoro-3-nitro-1H-indole, Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.
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Procedure:
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Dissolve the 4-fluoro-3-nitro-1H-indole intermediate in methanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C to the solution.
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Purge the vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield 4-fluoro-1H-indol-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Physicochemical Properties (Predicted)
The physicochemical properties of 4-fluoro-1H-indol-3-amine can be inferred from its structure and by comparison with related indole compounds.
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. |
| pKa | The amino group at the C3 position is expected to be basic. |
| Lipophilicity (LogP) | The fluorine atom may slightly increase lipophilicity compared to the non-fluorinated analogue. |
Potential Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom is a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] The 3-aminoindole motif is also a key pharmacophore in many biologically active molecules.[2]
Based on the activities of structurally similar compounds, 4-fluoro-1H-indol-3-amine is a promising building block for the synthesis of novel therapeutics, particularly in the following areas:
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Kinase Inhibitors: Many kinase inhibitors incorporate an indole or indazole core. The 3-amino group provides a convenient handle for further functionalization to target the ATP-binding site of various kinases, which are often dysregulated in cancer and other diseases.
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Serotonin (5-HT) Receptor Modulators: The indole nucleus is structurally related to serotonin. Derivatives of 4-fluoroindole have been investigated for their interaction with serotonin receptors, suggesting that 4-fluoro-1H-indol-3-amine could serve as a precursor for novel CNS-active agents.[3]
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Antimicrobial Agents: Certain substituted indoles have demonstrated antimicrobial properties.[3] The unique electronic and steric properties conferred by the fluorine and amine substituents could lead to the discovery of new anti-infective agents.
Safety and Handling (Inferred)
A specific Safety Data Sheet (SDS) for 4-fluoro-1H-indol-3-amine is not currently available. Therefore, handling precautions should be based on the data for the closely related compound, 4-fluoroindole.[2]
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Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2]
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Precautionary Statements:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[4]
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Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
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Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
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It is imperative to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-fluoro-1H-indol-3-amine represents a valuable, yet underexplored, building block for the synthesis of novel, biologically active molecules. Its strategic fluorination and the presence of a reactive amino group at the C3 position make it an attractive starting material for the development of new therapeutic agents. While direct experimental data is sparse, this guide provides a foundational understanding of its core attributes, a plausible synthetic strategy, and an informed perspective on its potential applications and necessary safety precautions. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
Sources
- 1. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
